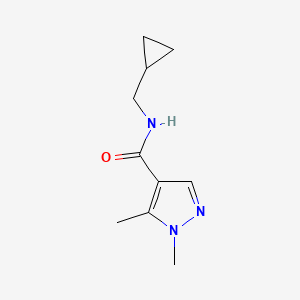
4-ethyl-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as EMD 57033, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-ethyl-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide 57033 involves the inhibition of various signaling pathways that are involved in cell growth and survival. It has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer cells. It also inhibits the activation of the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound 57033 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as protect neurons from oxidative stress and excitotoxicity. It has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-ethyl-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide 57033 is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. It has also been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, one of the limitations of this compound 57033 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 4-ethyl-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide 57033. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to develop more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound 57033 and its potential interactions with other signaling pathways.
Méthodes De Synthèse
4-ethyl-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide 57033 can be synthesized through a multistep process that involves the reaction of 2-aminobenzoic acid with ethyl chloroformate, followed by the reaction of the resulting intermediate with dimethylamine and ethylamine. The final product is obtained through the cyclization of the intermediate in the presence of acetic anhydride.
Applications De Recherche Scientifique
4-ethyl-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide 57033 has been extensively studied for its potential applications in various fields of scientific research. One of its main applications is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and excitotoxicity.
Propriétés
IUPAC Name |
4-ethyl-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-15-9-12(13(16)14(2)3)17-11-8-6-5-7-10(11)15/h5-8,12H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZUACUXDRMCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(OC2=CC=CC=C21)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea](/img/structure/B7517046.png)



